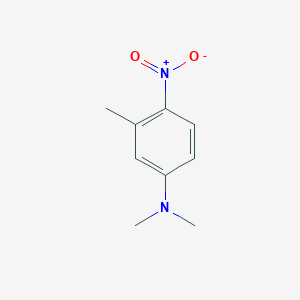

N,N,3-trimethyl-4-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N,3-Trimethyl-4-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of aniline, characterized by the presence of three methyl groups and a nitro group attached to the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-4-nitroaniline typically involves a multi-step process:

Methylation: The methylation of the amino group can be carried out using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products:

Reduction: N,N,3-trimethyl-4-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Dyes and Pigments

N,N,3-trimethyl-4-nitroaniline serves as a crucial intermediate in the synthesis of various dyes and pigments. Its structure allows for functionalization that leads to vibrant colors used in textiles and coatings. The compound's reactivity with electrophiles makes it suitable for substitution reactions, facilitating the creation of a wide range of dye derivatives.

| Application | Details |

|---|---|

| Dye Production | Used in synthesizing azo dyes and other colorants |

| Pigment Formation | Contributes to the development of stable pigments |

Reactions Involved

- Reduction : Converts to N,N,3-trimethyl-4-phenylenediamine using hydrogen gas with a palladium catalyst.

- Substitution : Involves electrophiles such as halogens in the presence of Lewis acids.

Biological Applications

Biochemical Probing

Research has indicated that this compound can interact with specific enzymes, making it a potential biochemical probe. This property is valuable for studying enzyme kinetics and mechanisms.

| Biological Activity | Significance |

|---|---|

| Enzyme Interaction | Useful for probing enzyme mechanisms |

| Antioxidant Properties | Acts as a radical scavenger, protecting against oxidative stress |

Medical Applications

Therapeutic Potential

this compound has been explored for its potential therapeutic properties. Studies suggest it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for further pharmacological investigations.

| Medical Application | Potential Effects |

|---|---|

| Anti-inflammatory Activity | May reduce inflammation in biological systems |

| Antimicrobial Activity | Potentially effective against various pathogens |

Industrial Applications

Polymer Production and Stabilization

In industrial settings, this compound is utilized in the production of polymers. It acts as a stabilizer in formulations, enhancing the durability and performance of materials.

| Industrial Use | Functionality |

|---|---|

| Polymer Manufacturing | Enhances properties of synthetic materials |

| Stabilizer in Formulations | Improves shelf-life and performance |

Case Studies

-

Synthesis of Azo Dyes

- A study demonstrated the effectiveness of this compound as an intermediate in producing azo dyes. The resulting dyes exhibited excellent colorfastness and stability under various environmental conditions.

-

Antioxidant Activity Assessment

- Research indicated that nitroanilines could act as radical scavengers. In vitro assays showed that this compound significantly reduced oxidative damage in cellular models.

Mecanismo De Acción

The mechanism of action of N,N,3-trimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s lipophilicity and binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

N,N-Dimethyl-4-nitroaniline: Similar structure but with two methyl groups instead of three.

N-Methyl-4-nitroaniline: Contains only one methyl group on the nitrogen atom.

Uniqueness: N,N,3-Trimethyl-4-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

N,N,3-trimethyl-4-nitroaniline (CAS Number: 90556-89-1) is an organic compound belonging to the class of nitroanilines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₂N₂O₂

- Molecular Weight: 180.204 g/mol

- LogP: 2.49 (indicating moderate lipophilicity)

These properties suggest that this compound may interact with biological membranes and influence various biochemical pathways.

Mechanisms of Biological Activity

This compound exhibits several key biological activities:

- Antioxidant Activity : Studies indicate that nitroanilines can act as radical scavengers. Their ability to donate electrons helps neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : The compound shows potential antimicrobial effects against various pathogens. Research has demonstrated that nitroanilines can disrupt bacterial cell walls or interfere with metabolic pathways.

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using cell viability assays. Results suggest that at higher concentrations, the compound can induce apoptosis in certain cancer cell lines.

Antioxidant Activity Assessment

A study conducted by researchers utilized the DPPH radical scavenging assay to evaluate the antioxidant capacity of this compound. The results indicated a significant reduction in DPPH radical concentration, confirming its potential as an antioxidant agent.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 200 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 200 |

Cytotoxicity Evaluation

The cytotoxic effects were assessed using a CCK-8 assay on human cancer cell lines. The findings revealed that concentrations exceeding 100 µM resulted in significant cell death, suggesting that this compound may have selective toxicity towards cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

Propiedades

IUPAC Name |

N,N,3-trimethyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZNJKIENBZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393120 |

Source

|

| Record name | N,N,3-trimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-89-1 |

Source

|

| Record name | N,N,3-trimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.